5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, an iodopyridinyl group at the 2nd position, and a methoxy group at the 2nd position of the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Chlorination: The amine is then chlorinated at the 5th position using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated intermediate is coupled with 5-iodopyridine-2-amine under conditions such as palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig coupling) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide core can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and iodo groups can form interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-bromopyridin-2-yl)-2-methoxybenzamide
- 5-chloro-N-(5-fluoropyridin-2-yl)-2-methoxybenzamide
- 5-chloro-N-(5-methylpyridin-2-yl)-2-methoxybenzamide
Uniqueness
5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide is unique due to the presence of the iodo group, which can enhance its reactivity and binding properties compared to other halogenated analogs. The combination of chloro, iodo, and methoxy groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O2/c1-19-11-4-2-8(14)6-10(11)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPHFKYPXCLDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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